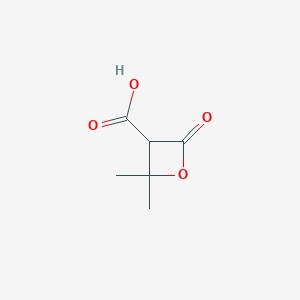

2,2-Dimethyl-4-oxooxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-oxooxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)3(4(7)8)5(9)10-6/h3H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSZMBWLQWCDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethyl 4 Oxooxetane 3 Carboxylic Acid

Cyclization Strategies for Oxetane (B1205548) Ring Formation

The formation of the oxetane ring is a critical step in the synthesis of 2,2-dimethyl-4-oxooxetane-3-carboxylic acid. Various cyclization strategies have been developed to construct this strained heterocyclic system.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classic and widely used method for forming ethers, which can be adapted for the intramolecular cyclization to form oxetanes. acs.orgwikipedia.org This approach typically involves the reaction of an alkoxide with an alkyl halide. In the context of oxetane synthesis, this translates to an intramolecular S\textsubscript{N}2 reaction of a halo-alkoxide. acs.orgmasterorganicchemistry.com

The success of this method is often substrate-dependent, as competing side reactions like Grob fragmentation can occur. acs.org For the synthesis of substituted oxetanes, this method remains a practical and versatile choice. beilstein-journals.org The reaction is typically promoted by a base, which deprotonates the alcohol to form the nucleophilic alkoxide.

| Reactants | Base | Product | Yield (%) | Reference |

| 1,3-Diol | NaH | 3,3-Disubstituted oxetane | 59-87 | acs.org |

| 3-Halo-alcohol | KOH | 2-Aryl-substituted oxetane | 79-89 (ee) | acs.org |

| Dihydroxyacetone dimer | NaH | Oxetan-3-one precursor | 62 | acs.org |

Ring Expansion Approaches from Smaller Heterocycles

Ring expansion reactions provide an alternative route to oxetanes, starting from smaller, more readily available heterocyclic precursors such as epoxides. beilstein-journals.org This strategy is driven by the release of ring strain when expanding from a three-membered ring to a four-membered ring. beilstein-journals.org

One common approach involves the opening of an epoxide with a nucleophile that contains a leaving group. The resulting intermediate can then undergo intramolecular cyclization to form the oxetane ring. acs.org For instance, epoxides can be opened by selenomethyllithium reagents, followed by conversion to a halide and base-promoted cyclization to yield the oxetane. acs.org Another method involves the reaction of epoxides with sulfur ylides, such as the Corey-Chaykovsky reaction, which can lead to oxetane formation. nih.govacs.org

| Starting Material | Reagents | Intermediate | Product | Reference |

| Epoxide | Selenomethyllithium, then conversion to halide | Hydroxyselenide, then halide | Oxetane | acs.org |

| Epoxide | Sulfoxonium ylide | - | Oxetane | nih.govacs.org |

Photochemical and Thermal Cycloaddition Reactions

Photochemical [2+2] cycloaddition reactions, particularly the Paternò-Büchi reaction, are a powerful and atom-economical method for the synthesis of oxetanes. beilstein-journals.orgnih.gov This reaction involves the photo-induced cycloaddition of a carbonyl compound with an alkene. nih.govmdpi.com The reaction typically proceeds through a 1,4-diradical intermediate. acs.org

The versatility of the Paternò-Büchi reaction allows for the synthesis of a wide variety of substituted oxetanes. nih.gov However, challenges related to reactivity and selectivity can be substrate-dependent, and the use of UV light may lead to side products. nih.gov Recent advancements have explored the use of visible light to mediate these reactions. beilstein-journals.org

| Carbonyl Compound | Alkene | Product | Key Features | Reference |

| Benzaldehyde | Furan | Bicyclic oxetane | High regioselectivity | nih.gov |

| α-Ketoesters | Simple alkenes | Substituted oxetanes | Visible-light mediated | beilstein-journals.org |

Flow Chemistry Approaches for Oxetane Synthesis

Flow chemistry has emerged as a valuable tool for the synthesis of oxetanes, offering advantages in terms of safety, scalability, and control over reaction parameters. researchgate.netillinois.edu The use of microreactor systems allows for precise control of residence time and temperature, which can be crucial for handling unstable intermediates. researchgate.net

For example, the generation and trapping of highly unstable intermediates like 2-phenyloxetan-2-yl lithium have been successfully achieved in a flow microreactor system, leading to the synthesis of 2,2-disubstituted oxetanes in moderate to good yields at higher temperatures than in batch mode. researchgate.net This technology is particularly beneficial for reactions that are difficult to control in traditional batch processes. nih.gov

| Reactants | System | Intermediate | Product | Yield (%) | Reference |

| 2-Phenyloxetane, s-BuLi, Electrophile | Flow microreactor | 2-Phenyloxetan-2-yl lithium | 2-Substituted-2-phenyloxetanes | Moderate to good | researchgate.net |

Functionalization Approaches for Carboxylic Acid Introduction

The introduction of the carboxylic acid group is a key step in the synthesis of this compound. This can be achieved either by functionalizing a pre-formed oxetane ring or by incorporating the carboxyl group or a precursor into the starting materials before the cyclization step.

Pre-cyclization Functionalization of Precursors

A common and often more efficient strategy is to introduce the carboxylic acid functionality, or a precursor to it, into the acyclic starting materials before the ring-forming cyclization reaction. This approach avoids potential complications associated with the reactivity of the strained oxetane ring under functionalization conditions.

For instance, in a Williamson ether synthesis approach, a diol precursor can be synthesized with one of the substituents being a protected carboxylic acid or a group that can be readily converted to a carboxylic acid, such as an ester or a nitrile. acs.org Similarly, for cycloaddition reactions, an alkene bearing a carboxylic acid or ester group can be used as a reactant. vulcanchem.com The hydrolysis of an ester to a carboxylic acid is a common final step in such synthetic sequences. It is important to note that some oxetane-carboxylic acids can be unstable and may isomerize to lactones, particularly under heating or acidic conditions. acs.orgnih.gov

| Precursor | Cyclization Method | Functional Group | Post-cyclization Step | Reference |

| Substituted dimethyl malonate | Williamson etherification | Ester | Hydrolysis | acs.org |

| Alkene with carboxylic acid precursor | Paternò-Büchi reaction | Ester | Hydrolysis | vulcanchem.com |

Post-cyclization Functionalization of Oxetane Cores

Once the core oxetane ring is formed, subsequent functionalization can introduce or modify substituents. For a molecule like this compound, post-cyclization strategies could involve modifications of the carboxylic acid group or reactions at the oxetane ring itself, though the strained β-lactone structure imposes limitations.

Key considerations for post-cyclization functionalization include the stability of the oxetane ring. Many oxetane-carboxylic acids are prone to isomerization into more stable lactones, especially when heated or in the presence of acid or base catalysts. nih.gov This inherent instability must be managed by employing mild reaction conditions. For instance, esterification of the carboxylic acid group is often performed under basic conditions using alkyl halides to avoid ring-opening decomposition that can occur with strong acids. chemrxiv.org

Common functionalization reactions include:

Amide formation: The carboxylic acid can be converted to an amide via standard coupling reagents. This is a common transformation for oxetane-carboxylic acids used in medicinal chemistry. nih.gov

Esterification: As mentioned, this typically requires mild, non-acidic conditions to preserve the oxetane core. chemrxiv.org

Reduction: The carboxylic acid could be reduced to a primary alcohol. However, harsh reducing agents like lithium aluminum hydride may lead to decomposition unless the reaction is performed at low temperatures. chemrxiv.org

It is crucial to note that the 4-oxo (β-lactone) functionality makes the ring particularly susceptible to nucleophilic attack and ring-opening, more so than a standard oxetane. Therefore, functionalization strategies must be chosen with care to avoid cleavage of the strained four-membered ring.

Regioselective and Stereoselective Synthesis of the Oxooxetane Core

The construction of the substituted oxooxetane core with precise control over the arrangement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is the most critical aspect of the synthesis.

Enantioselective Synthesis via Chiral Catalysis

Achieving an enantiomerically pure form of this compound, which possesses a stereocenter at the C3 position, necessitates the use of asymmetric synthesis. Chiral catalysis is a powerful tool for this purpose, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.

While specific examples for the target molecule are scarce, general principles of enantioselective oxetane synthesis can be applied. Chiral Lewis acids or Brønsted acids are often employed to catalyze the formation of the oxetane ring. nih.govnsf.gov For instance, in related systems, chiral phosphoric acids have proven effective in catalyzing asymmetric reactions, including the desymmetrization of prochiral oxetanes, to yield products with high enantioselectivity. organic-chemistry.org

Table 1: Examples of Chiral Catalysts in Asymmetric Oxetane Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | (R)-TRIP | Desymmetrization | >90% |

| Chiral Brønsted Acid | Chiral N-triflyl phosphoramide | Intramolecular Desymmetrization | Up to 99% researchgate.net |

| Lewis Acid Complex | Co(III)·salen | Nucleophilic Ring-Opening | High |

These catalytic systems could potentially be adapted for the asymmetric synthesis of the this compound core, for example, in a cycloaddition reaction between a ketene (B1206846) and a carbonyl compound.

Diastereoselective Control in Oxetane Formation

When a molecule already contains one or more stereocenters, the formation of a new stereocenter must be controlled relative to the existing ones. This is known as diastereoselective control. In synthesizing derivatives of the target molecule that might contain other chiral centers, controlling the diastereoselectivity of the oxetane ring formation would be crucial.

Strategies for achieving diastereocontrol include:

Substrate Control: The existing stereocenters in the starting material can direct the approach of reagents, favoring the formation of one diastereomer over another.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of the ring-forming reaction. This method has been shown to provide excellent diastereoselectivity in the synthesis of pyrrolidines from oxetanes. organic-chemistry.org

Reagent Control: Using a chiral reagent or catalyst can favor the formation of a specific diastereomer.

For example, in a cascade Michael-aldol reaction used to form highly substituted cyclohexanones, complete diastereoselectivity is often achieved. beilstein-journals.org Similar principles could be applied to cascade reactions designed to form the oxooxetane ring.

Asymmetric Desymmetrization Strategies

An elegant approach to chiral molecules is the asymmetric desymmetrization of a prochiral or meso starting material. nih.gov In this strategy, a symmetrical molecule is rendered asymmetrical by a chiral catalyst that selectively reacts with one of two identical functional groups.

For the synthesis of this compound, one could envision a prochiral precursor, such as a symmetrical dicarboxylic acid derivative, which could be selectively transformed by a chiral catalyst to install the stereocenter at the C3 position. Chiral Brønsted acids and chiral phosphoric acids are particularly effective catalysts for intramolecular oxetane desymmetrization, generating all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.govresearchgate.netnih.gov This method is powerful for creating chiral alcohols and ethers from prochiral oxetanes and could be conceptually applied to the synthesis of the target β-lactone structure. nih.gov

Atom Economy and Green Chemistry Principles in Oxetane Synthesis

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. primescholars.comjocpr.com Atom economy is a key metric in this philosophy, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

Reactions with high atom economy are desirable. For the formation of the oxetane ring, cycloaddition reactions are particularly atom-economical as they involve the direct combination of two or more molecules with no loss of atoms. nih.gov The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes with 100% atom economy in the key ring-forming step. beilstein-journals.org Another highly atom-economical approach is the carbonylation of epoxides to produce β-lactones, which can be achieved at atmospheric pressure using specialized catalysts. nih.gov

In contrast, multi-step syntheses that involve the use of protecting groups or stoichiometric reagents that are not incorporated into the final product tend to have lower atom economy. wikipedia.org Designing a synthesis for this compound along green chemistry principles would favor atom-economical cycloadditions or rearrangements over less efficient substitution or elimination reactions.

Comparative Analysis of Synthetic Routes: Mechanistic and Efficiency Considerations

Several synthetic routes can be envisioned for this compound, each with its own mechanistic pathway and efficiency.

Route A: [2+2] Cycloaddition This is perhaps the most direct and atom-economical approach. It would involve the reaction of a ketene (derived from a carboxylic acid derivative) with acetone.

Mechanism: A concerted or stepwise [2+2] cycloaddition. The stereochemistry would need to be controlled, potentially through a chiral catalyst that activates one of the reactants.

Efficiency: Potentially high atom economy and few steps. However, controlling the regioselectivity and stereoselectivity can be challenging, and ketenes are often reactive and difficult to handle.

Route B: Intramolecular Cyclization This route would involve the cyclization of a linear precursor, such as a γ-hydroxy-β-halocarboxylic acid.

Mechanism: An intramolecular Williamson ether synthesis or a related nucleophilic substitution to form the oxetane ring.

Route C: Oxidation of a Precursor A pre-formed 2,2-dimethyloxetane-3-carboxylic acid could be oxidized at the C4 position. However, this is synthetically challenging due to the difficulty of selectively oxidizing a methylene (B1212753) group within a strained ring without causing decomposition. A more plausible variant involves the gold-catalyzed cyclization of propargylic alcohols to form oxetan-3-ones, which could then be further elaborated. nih.gov

| C | Oxidation/Rearrangement | Utilizes readily available starting materials. nih.gov | May require multiple steps for precursor synthesis. | Involves metal carbene intermediates. nih.gov |

Reaction Mechanisms and Transformational Pathways of 2,2 Dimethyl 4 Oxooxetane 3 Carboxylic Acid

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring of β-lactones is highly strained and readily undergoes cleavage. nih.govthieme-connect.com The regioselectivity of these ring-opening reactions is influenced by steric and electronic factors, as well as the nature of the attacking species. magtech.com.cn

Nucleophilic attack is a primary reaction pathway for β-lactones, including 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid. thieme-connect.com The reaction can proceed via two distinct mechanisms depending on the nature of the nucleophile and the reaction conditions: attack at the carbonyl carbon (acyl C-O cleavage) or attack at the β-carbon (alkyl C-O cleavage). thieme-connect.comresearchgate.net

Acyl C-O Cleavage: Hard nucleophiles, such as primary and secondary amines, typically attack the electrophilic carbonyl carbon. researchgate.net This leads to the opening of the acyl-oxygen bond, resulting in β-hydroxy amide adducts. researchgate.net This pathway is a functional equivalent of an amide aldol (B89426) addition. researchgate.net

Alkyl C-O SN2 Cleavage: Softer nucleophiles, such as azide (B81097) and sulfonamide anions, tend to attack the β-carbon atom in an SN2 fashion. magtech.com.cnresearchgate.net This results in the cleavage of the alkyl-oxygen bond and inversion of stereochemistry at the β-carbon, yielding β-substituted carboxylate derivatives. researchgate.net For this compound, the presence of two methyl groups on the β-carbon (the C2 position) creates significant steric hindrance, which would likely disfavor this pathway compared to attack at the less-substituted C4 carbonyl carbon. magtech.com.cn

The following table summarizes the expected outcomes for nucleophilic ring-opening reactions.

| Nucleophile Type | Site of Attack | Cleavage Type | Resulting Product Class |

| Primary/Secondary Amines | Carbonyl Carbon (C4) | Acyl C-O | β-Hydroxy Amides |

| Azide Anions | β-Carbon (C2) | Alkyl C-O (SN2) | β-Azido Carboxylic Acids |

| Thiolates | β-Carbon (C2) | Alkyl C-O (SN2) | β-Thio Carboxylic Acids |

| Cyanide | β-Carbon (C2) | Alkyl C-O (SN2) | β-Cyano Carboxylic Acids |

| Halides (e.g., from MgBr₂) | Carbonyl Carbon (C4) | Acyl C-O | β-Bromo Carboxylic Acids |

Data compiled from multiple sources. nih.govresearchgate.netrsc.org

In the presence of acids, the oxetane ring can be activated toward ring-opening. magtech.com.cn Electrophilic attack, typically by a proton from a Brønsted acid or a Lewis acid, can occur at either the carbonyl oxygen or the ether oxygen. thieme-connect.comnih.gov

Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles. thieme-connect.com Alternatively, protonation of the ether oxygen weakens the alkyl-oxygen bond, promoting cleavage to form a carbocation intermediate at the more substituted β-carbon (C2). magtech.com.cnnih.gov In the case of this compound, this would lead to a stable tertiary carbocation. This intermediate can then be trapped by a nucleophile or undergo rearrangement.

It is important to note that many oxetane-carboxylic acids are unstable and can isomerize into lactones, especially when heated or under acidic conditions, through an intramolecular ring-opening mechanism. nih.gov The carboxylic acid group itself can act as an internal nucleophile, attacking the oxetane ring upon its activation by an external or internal proton source. nih.gov

β-Lactones can undergo thermally induced transformations, with the most common being decarboxylation to yield olefins. thieme-connect.com This reaction typically proceeds through a concerted mechanism, although the specific conditions required can vary. For this compound, thermal decarboxylation would be expected to produce 2-methyl-2-propenoic acid (methacrylic acid).

Photochemical reactions of esters with alkenes are known to produce 2-alkoxyoxetanes via a [2+2] cycloaddition. lookchem.com While specific photochemical studies on this compound are not detailed, the oxetane ring itself is a product of such photochemical pathways. Further irradiation could potentially lead to ring-reversion or other transformations. researchgate.net

Ring-opening polymerization (ROP) is a key reaction for strained cyclic compounds like oxetanes. nih.gov Both cationic and anionic mechanisms can be employed to produce polymers.

Cationic ROP: This is a common method for polymerizing oxetanes, initiated by strong acids or photo-acid generators. radtech.orgrsc.org The polymerization proceeds via an oxonium ion intermediate. The high basicity of the ether oxygen in oxetanes makes them highly reactive in cationic ROP. radtech.org

Anionic ROP: Anionic ROP of oxetanes containing hydroxyl groups has been achieved using catalysts like potassium tert-butoxide. radtech.org Additionally, anionic ring-opening alternating copolymerization of oxetanes with cyclic carboxylic anhydrides can be catalyzed by quaternary onium salts. radtech.org

For this compound, the presence of the acidic carboxylic proton would likely interfere with anionic polymerization unless it is first protected or deprotonated.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position provides a handle for a variety of functional group transformations common to carboxylic acids. youtube.com However, the reaction conditions must be selected to preserve the integrity of the strained oxetane ring.

Esterification and amidation are fundamental reactions for converting the carboxylic acid group into esters and amides, respectively.

Esterification: Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol under strong acid catalysis, is generally incompatible with the oxetane ring, as strong acids can induce ring-opening or isomerization. nih.govchemrxiv.org Milder, non-acidic methods are preferred. For instance, esterification can be achieved under basic conditions using alkyl halides with a non-nucleophilic base like Hünig's base. chemrxiv.org Another approach is the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). berkeley.edu

Amidation: The formation of amides from the carboxylic acid and an amine typically requires activation of the carboxyl group. This is often accomplished using carbodiimide (B86325) coupling reagents such as DCC or EDC. youtube.commdpi.com Alternatively, uronium salts like HBTU can be used as coupling agents. berkeley.edu These methods proceed under mild conditions, which are crucial for avoiding the degradation of the β-lactone ring. rsc.org

The table below outlines suitable reagents for these transformations.

| Transformation | Reagent(s) | Coupling Agent / Catalyst | Conditions |

| Esterification | Alcohol (R-OH) | EDC, DMAP | Mild, neutral pH |

| Esterification | Alkyl Halide (R-X) | Hünig's Base | Basic |

| Amidation | Amine (R-NH₂) | EDC or DCC | Mild, neutral pH |

| Amidation | Amine (R-NH₂) | HBTU, DIPEA | Mild, basic |

Data compiled from multiple sources. chemrxiv.orgberkeley.edumdpi.com

Decarboxylation Pathways and Mechanisms

The presence of a ketone group beta to the carboxylic acid function makes this compound susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide (CO₂), typically upon heating. libretexts.org This process is a characteristic reaction of β-keto acids and proceeds through a concerted, cyclic transition state. masterorganicchemistry.com

The mechanism involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen of the ketone, facilitated by a six-membered ring-like arrangement. masterorganicchemistry.com This pericyclic reaction leads to the simultaneous cleavage of the C-C bond between the carboxyl group and the α-carbon, releasing CO₂ and forming an enol intermediate. libretexts.orgmasterorganicchemistry.com This enol, 3,3-dimethyl-2-oxetanone, would then rapidly tautomerize to the more stable ketone product. While this reaction is common for many β-keto acids at elevated temperatures, some, like acetoacetic acid, can decarboxylate even at room temperature. masterorganicchemistry.com

It is important to note that the rate and feasibility of decarboxylation can be influenced by stereochemical factors. For instance, in rigid bicyclic systems where the formation of a planar enol intermediate would violate Bredt's rule (by creating a double bond at a bridgehead), decarboxylation is significantly hindered. masterorganicchemistry.com Although the oxetane ring is strained, it does not impose the same rigid constraints as a bridged bicyclic system, suggesting that decarboxylation should be a viable pathway. The thermal decomposition of related 2-oxetanones has been studied and shown to proceed via a zwitterionic transition state to yield an olefin and carbon dioxide, a process that is stereospecific.

In the context of related aliphatic carboxylic acids, tandem reactions involving decarboxylation have been developed. For example, palladium-catalyzed dehydrogenation-olefination of cyclohexane (B81311) carboxylic acid is followed by decarboxylation and aromatization. nih.gov In the absence of an olefin coupling partner, a decarboxylation-aromatization sequence can occur, driven by the formation of a stable aromatic ring. nih.gov

Table 1: Overview of Decarboxylation Mechanisms

| Feature | Description |

| Reactant Type | β-Keto acid |

| Key Mechanism | Pericyclic reaction via a 6-membered cyclic transition state. libretexts.orgmasterorganicchemistry.com |

| Intermediate | Enol of the corresponding ketone. masterorganicchemistry.com |

| Byproduct | Carbon Dioxide (CO₂) |

| Driving Force | Formation of a stable CO₂ molecule and subsequent tautomerization of the enol. |

| Influencing Factors | Heat, stereochemistry (hindrance to enol formation). masterorganicchemistry.com |

Reduction and Oxidation Processes

The functional groups of this compound—the ketone and the carboxylic acid—can undergo various reduction and oxidation reactions.

Reduction: The reduction of carboxylic acids and ketones can be achieved using various reagents. A highly chemoselective method for the step-down reduction of carboxylic acids to aromatic hydrocarbons involves palladium catalysis with a silane (B1218182) reducing agent, proceeding through a decarbonylative mechanism. rsc.org However, for a compound like this compound, milder reducing agents would likely target the ketone or carboxylic acid functionalities without cleaving the ring.

The selective reduction of the ketone group would yield a β-hydroxy acid, while the reduction of the carboxylic acid would lead to a β-keto alcohol. The simultaneous reduction of both functionalities would result in a diol. The choice of reducing agent (e.g., sodium borohydride (B1222165), lithium aluminum hydride) and reaction conditions would determine the outcome.

Oxidation: The oxidation of this compound is less straightforward. The carbon skeleton is relatively substituted. However, oxidative processes targeting related structures are known. For instance, the biological oxidation of 2,2-dimethyloctanoic acid in rats proceeds at the terminal (ω) and penultimate (ω-1) positions of the alkyl chain, leading to hydroxy, keto, and dicarboxylic acid metabolites. umich.edu The oxidation of oxetanes themselves can lead to ring-opened products or modification of substituents on the ring. For example, oxidation of an oxetan-3-ol (B104164) derivative with oxone can produce the corresponding sulfone in related sulfur-containing analogues. nih.gov Oxidative decarboxylation of 2-aryl carboxylic acids using a hypervalent iodine reagent can yield aldehydes, ketones, or nitriles. organic-chemistry.org

Transformations Involving the Ketone (Oxo) Group

The ketone functionality at the 4-position of the oxetane ring is a key site for chemical transformations, primarily involving reactions at the electrophilic carbonyl carbon.

The carbonyl group is susceptible to nucleophilic attack. This is a fundamental reaction of ketones, where a nucleophile adds to the electrophilic carbon atom of the C=O bond, forming a tetrahedral intermediate. nih.gov In the case of this compound, this reaction would lead to a tertiary alcohol at the C4 position. A wide range of nucleophiles can participate in such reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, amines, and enolates. masterorganicchemistry.com

The reactivity of the carbonyl can be compared to that of amides. While typical amides are less reactive towards nucleophiles than ketones, strained, "twisted" lactams exhibit enhanced reactivity, approaching that of ketones, and can form remarkably stable tetrahedral intermediates upon nucleophilic addition. nih.gov The strained nature of the four-membered oxetane ring in this compound may influence the reactivity of the embedded ketone.

A related transformation is the Oxa-Michael addition, where a nucleophile, such as a carboxylic acid, adds to an α,β-unsaturated ketone. researchgate.net While the target compound is not an α,β-unsaturated ketone itself, its enol form could potentially react with Michael acceptors.

As a β-keto acid, the compound can readily form an enol or an enolate anion. The protons on the carbon atom alpha to the ketone group (the C3 position) are acidic and can be removed by a base. The resulting enolate is a potent nucleophile and can participate in various reactions, such as alkylation or aldol condensation. The formation of the enol is also the crucial first step in the decarboxylation mechanism, as discussed previously. masterorganicchemistry.com The equilibrium between the keto and enol forms (keto-enol tautomerism) is a fundamental characteristic of this class of compounds.

Table 2: Reactivity of the Ketone Group

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Tertiary alcohol at C4 |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol at C4 |

| Enolate Formation | Base (e.g., LDA, NaH) | Enolate anion at C3 |

| Enolate Alkylation | Base, then Alkyl Halide (R-X) | Alkylated derivative at C3 |

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient synthetic strategies. nih.gov Given its bifunctional nature, this compound could potentially serve as a substrate in MCRs.

For instance, the Passerini reaction is a three-component reaction between a carboxylic acid, a ketone (or aldehyde), and an isocyanide to form an α-acyloxy amide. nih.gov In this context, this compound could provide the carboxylic acid component.

Alternatively, the Ugi reaction is a four-component reaction involving a ketone (or aldehyde), an amine, an isocyanide, and a carboxylic acid. nih.gov Here again, the title compound could act as the carboxylic acid component. The presence of the ketone within the same molecule could lead to intramolecular variants or more complex product scaffolds, although the strained ring might present challenges or unique reaction pathways. For example, a four-component reaction involving 3-oxetanone (B52913) has been used to synthesize spirocycles. mdpi.com

Isomerization Pathways to Lactones

Oxetane-carboxylic acids have been found to be surprisingly unstable, with a tendency to isomerize into lactones (cyclic esters). nih.gov This transformation can occur slowly upon storage at room temperature or more rapidly with gentle heating. nih.govic.ac.uk The isomerization of this compound would likely proceed via an intramolecular nucleophilic attack of the carboxyl group's hydroxyl oxygen onto one of the oxetane ring's methylene (B1212753) carbons (C-H₂).

The proposed mechanism involves a proton transfer to the oxetane oxygen, activating the ring for nucleophilic attack. ic.ac.uk This is followed by an Sₙ2-type displacement at one of the ring carbons by the carboxylic acid's hydroxyl group. ic.ac.uk For this compound, this would involve the attack of the carboxylic acid onto the C2 carbon, leading to the cleavage of the C2-O bond of the oxetane ring. This ring-opening followed by ring-closing would result in the formation of a five-membered lactone, specifically a γ-butyrolactone derivative. This inherent instability is a critical consideration in the synthesis, purification, and storage of oxetane-carboxylic acids. nih.gov

Computational Elucidation of Reaction Coordinate Diagrams

The computational elucidation of reaction coordinate diagrams provides profound insights into the mechanisms, energetics, and transition states of chemical transformations. For this compound, a molecule combining the structural motifs of a β-lactone, a gem-dimethyl group, and a β-keto acid-like moiety, a comprehensive understanding of its reactivity can be achieved through theoretical calculations. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by examining computational analyses of analogous structures. These include the parent β-lactone (2-oxetanone or β-propiolactone), substituted β-lactones, and related oxetanones. Such studies employ a variety of quantum chemical methods to map the potential energy surface of reactions, identify key intermediates and transition states, and calculate associated energy barriers.

Detailed research into the thermal decomposition of β-lactones, for instance, has been a subject of theoretical investigation. These studies are critical for predicting the stability and primary transformation pathways of the oxooxetane ring system. The primary, non-catalytic thermal decomposition pathway for β-lactones is a cycloreversion reaction, leading to the formation of an alkene and carbon dioxide. This process is a [2+2] cycloreversion and is of significant mechanistic interest. researchgate.net

Computational studies, often employing ab initio molecular orbital (MO) methods and Density Functional Theory (DFT), have been instrumental in dissecting these pathways. For example, a theoretical study on the thermal decomposition of β-propiolactone using MP2/6-311+G** level of theory has elucidated the energetics of competing reaction channels. researchgate.net Such computational approaches allow for the determination of activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which are crucial for constructing a detailed reaction coordinate diagram.

Furthermore, the influence of substituents on the oxetane ring has been a focus of computational analysis. The gem-dimethyl group at the 2-position of the target molecule is expected to exert a significant influence on its reactivity, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. acs.orglucp.net Computational studies on substituted cyclobutanes and in the context of ring-closure reactions to form β-lactones have explored the enthalpic and kinetic components of this effect. acs.orgnih.gov These studies suggest that gem-dimethyl substitution can alter ring strain and influence the geometry of transition states, thereby affecting reaction rates. acs.org

The presence of the carboxylic acid group at the 3-position introduces the possibility of a decarboxylation pathway, analogous to that observed in β-keto acids. nih.govmasterorganicchemistry.com DFT studies have been effectively used to investigate the mechanisms of decarboxylation, often revealing a concerted process involving a cyclic transition state. masterorganicchemistry.com For this compound, this could represent a major reaction pathway, potentially competing with or following the ring-opening of the β-lactone.

The following data tables summarize key computational findings for analogous systems, which can be used to infer the likely reaction coordinate diagrams for this compound.

Table 1: Calculated Activation Parameters for Thermal Decomposition of β-Propiolactone

This table presents computationally derived activation energies for the thermal decomposition of the parent β-lactone, β-propiolactone. These values provide a baseline for understanding the energy requirements for the cycloreversion of the 4-membered ring. The primary pathway leads to ethylene (B1197577) and carbon dioxide.

| Computational Method | Reaction Pathway | Activation Energy (kJ/mol) | Reference |

| MP2/6-311+G** | β-Propiolactone → Ethylene + CO₂ | ~159 | researchgate.net |

| DFT (B3LYP) | β-Propiolactone → Ethylene + CO₂ | Varies with functional | nih.gov |

Note: The exact values can vary based on the level of theory and basis set employed in the calculation.

Table 2: Influence of Methyl Substitution on Ring Closure to β-Lactones

This table showcases the computed differences in free-energy barriers for the formation of α- and β-lactones from substituted 2-chlorosuccinates. It highlights how methyl substituents, including the gem-dimethyl group, can influence the energetics of forming the β-lactone ring, providing insight into the thermodynamic stability imparted by the 2,2-dimethyl group in the target molecule. nih.gov

| Substrate | Ring Closure | ΔG‡ (kJ/mol, in water) | Reference |

| 2-Chlorosuccinate | β-Lactone formation | Baseline | nih.gov |

| 2-Methyl-2-chlorosuccinate | β-Lactone formation | < 1 (difference from α-lactone) | nih.gov |

| 3,3-Dimethyl-2-chlorosuccinate | β-Lactone formation | Favorable | nih.gov |

Data is presented qualitatively as the study focuses on the competitive nature of the ring closures. nih.gov

Table 3: Computational Data for Decarboxylation of Analogous β-Keto Acids

This table provides representative activation energy barriers for the decarboxylation of β-keto acids, which is mechanistically similar to the potential decarboxylation of this compound. These reactions typically proceed through a six-membered cyclic transition state.

| Molecule | Computational Method | Activation Energy Barrier (kJ/mol) | Environment | Reference |

| Salicylic Acid (acid-catalyzed) | DFT (B3LYP/6-31++G(d,p)) | ~87.6 | Water | nih.gov |

| Acetoacetic Acid | Not specified | ~99.6 (anion) | Aqueous | masterorganicchemistry.com |

These values serve as an approximation for the energy barrier of the decarboxylation step that could be experienced by the target compound.

By combining the insights from these analogous systems, a qualitative reaction coordinate diagram for this compound can be proposed. The initial steps would likely involve either the thermal cycloreversion of the β-lactone ring or the decarboxylation of the carboxylic acid group. Computational studies predict that the thermal decomposition of the β-lactone ring itself has a significant energy barrier. researchgate.net The presence of the gem-dimethyl group may slightly lower the ring strain, but its primary influence might be on the kinetics of the reaction through steric effects on the transition state geometry. acs.org The decarboxylation pathway, facilitated by the β-carbonyl group, is expected to be a competitive and significant transformation for this molecule, likely proceeding through a concerted mechanism with a cyclic transition state. A full computational elucidation for this compound would be required to definitively map its reaction coordinate diagram and quantify the barriers for its various transformational pathways.

Theoretical and Computational Chemistry of 2,2 Dimethyl 4 Oxooxetane 3 Carboxylic Acid

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, quantum chemical calculations can elucidate the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and the oxo group, as these are the most electron-rich regions. The LUMO, conversely, is likely to be centered on the carbonyl carbon of the oxo group and the carbon of the carboxylic acid, which are the most electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO | -1.5 | C=O (oxo), C=O (acid) π* |

| HOMO | -8.0 | O (oxo), O (acid) lone pairs |

Note: The values in this table are hypothetical and serve to illustrate the expected trends for this compound based on data from similar molecules.

The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the most negative electrostatic potential is anticipated around the oxygen atoms of the carbonyl and carboxyl groups, making these sites susceptible to electrophilic attack. The most positive potential is expected around the hydrogen atom of the carboxylic acid, rendering it acidic and prone to donation. The gem-dimethyl groups would have a relatively neutral potential. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of nucleophilic and electrophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around single bonds and the puckering of the oxetane (B1205548) ring.

Potential energy surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry. For this compound, a key conformational variable is the dihedral angle of the carboxylic acid group relative to the oxetane ring. A PES scan of this rotation would likely reveal energy minima corresponding to stable conformations and energy maxima corresponding to transition states between them.

The oxetane ring itself is known to adopt a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the substituents. The presence of the bulky gem-dimethyl groups at the 2-position and the sp2-hybridized carbon at the 4-position would significantly influence the ring's geometry.

The gem-dimethyl group at the 2-position of the oxetane ring plays a significant role in the conformational preferences of the molecule. These bulky groups can sterically hinder the rotation of the adjacent carboxylic acid group, leading to a more restricted conformational landscape compared to an unsubstituted oxetane. This steric hindrance can also influence the puckering of the oxetane ring, potentially favoring a conformation that minimizes the interaction between the methyl groups and the carboxylic acid.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reaction pathways can be modeled, including its potential isomerization and decarboxylation.

Oxetane-carboxylic acids are known to be unstable and can isomerize to form lactones. Computational studies on similar systems suggest that the uncatalyzed intramolecular isomerization proceeds through a high-energy transition state, indicating that the reaction is likely slow without a catalyst. The mechanism involves the protonation of the oxetane oxygen by the carboxylic acid, followed by a nucleophilic attack of the carboxylate on one of the oxetane ring carbons.

Being a β-keto acid, this compound is also susceptible to decarboxylation. Theoretical studies on the decarboxylation of β-keto acids have shown that the reaction often proceeds through a cyclic transition state where the carboxylic proton is transferred to the keto oxygen as the carbon-carbon bond breaks. The activation energy for this process is sensitive to the conformation of the molecule and the solvent environment.

Table 2: Common Compound Names

| Compound Name |

|---|

DFT Calculations for Reaction Pathways

No specific studies utilizing Density Functional Theory (DFT) to investigate the reaction pathways of this compound were identified. Such calculations would be invaluable for understanding its stability, potential decomposition routes, and reactivity with other molecules. A typical DFT study would involve mapping the potential energy surface for proposed reactions, identifying transition states, and calculating activation energies to predict the most likely chemical transformations.

Kinetic and Thermodynamic Considerations of Transformations

In the absence of experimental or computational data, a detailed analysis of the kinetic and thermodynamic parameters governing the transformations of this compound cannot be provided. Research in this area would typically involve the calculation of Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and entropy changes (ΔS) for potential reactions, which would clarify the spontaneity and equilibrium position of these transformations. Kinetic studies, supported by computational calculations of activation energies, would shed light on the rates of these potential reactions.

Molecular Dynamics Simulations for Solvent Effects

There is no available research on the use of molecular dynamics (MD) simulations to study the influence of solvents on the behavior of this compound. MD simulations could provide critical insights into how different solvent environments affect the conformation of the molecule, its solvation shell, and its interactions with surrounding solvent molecules. Understanding these solvent effects is crucial for predicting its solubility, reactivity, and transport properties in various media.

Computational Design for Synthetic Applications

No literature was found pertaining to the use of computational design for the synthetic applications of this compound. Computational chemistry is increasingly used to design novel synthetic routes and to optimize existing ones. For the target molecule, this could involve screening for potential precursors and reagents, predicting reaction outcomes, and designing catalysts to improve yield and selectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,2 Dimethyl 4 Oxooxetane 3 Carboxylic Acid and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, a molecule containing a chiral center at the C3 position. The determination of the relative and absolute stereochemistry is critical, and NMR provides the necessary tools through various one-dimensional and two-dimensional experiments.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within the molecule. scribd.com

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. scribd.comsdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the proton at the C3 position and the carboxylic acid proton, provided the experiment is conducted in a solvent where this coupling is observable.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C chemical shifts for each C-H bond, simplifying the assignment of the carbon skeleton. scribd.comsdsu.edu For the target molecule, HSQC would show a cross-peak connecting the C3 proton to the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. scribd.com This technique helps to piece together the molecular framework by connecting fragments, especially around quaternary carbons. Key expected HMBC correlations for this compound would include correlations from the methyl protons to the C2 and C3 carbons, and from the C3 proton to the C2, C4 (carbonyl), and the carboxylic acid carbonyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, irrespective of their through-bond connectivity. longdom.org NOESY is particularly vital for stereochemical assignments. For instance, the spatial proximity between one of the gem-dimethyl groups and the proton at C3 could help define the relative stereochemistry of the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| C2 | - | ~80-90 | - | Protons of CH₃ groups to H3 |

| C3 | ~3.5-4.5 | ~50-60 | H3 → C2, C4, COOH, CH₃ | H3 to protons of one CH₃ group |

| C4 | - | ~170-180 | - | - |

| COOH | ~10-13 | ~170-175 | - | - |

| CH₃ (syn) | ~1.2-1.5 | ~20-30 | CH₃ → C2, C3 | Protons of one CH₃ to H3 |

| CH₃ (anti) | ~1.2-1.5 | ~20-30 | CH₃ → C2, C3 | - |

For more complex derivatives or in cases of significant signal overlap, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system. For stereochemical analysis, quantitative NOE measurements or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide more precise distance constraints, which is particularly useful for molecules with intermediate molecular weights where the standard NOE effect might be null.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a rapid and non-destructive method for identifying functional groups and gaining insights into the molecular structure and conformation of this compound.

The four-membered oxetane (B1205548) ring is strained, which influences its vibrational frequencies. mdpi.com Key vibrational modes for the oxetane ring include:

Ring Puckering: Oxetane rings exhibit a characteristic low-frequency ring-puckering vibration, typically observed in the far-infrared region. umanitoba.caresearchgate.net

C-O Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage within the ring are expected to produce strong bands in the IR spectrum, typically in the 950-1100 cm⁻¹ region. umanitoba.ca

C-C Stretching: The C-C bond stretching vibrations within the ring also contribute to the fingerprint region of the spectrum. umanitoba.ca

The carbonyl (C=O) and carboxylic acid (O-H) groups have highly characteristic vibrational frequencies that are sensitive to their chemical environment.

Carbonyl Stretching (C=O): The C=O stretch of the β-lactone (a four-membered cyclic ester) is expected at a significantly higher frequency than that of a typical acyclic ketone or ester due to ring strain. This band is typically strong and sharp in the IR spectrum. For a 4-membered lactone, this peak is expected around 1840 cm⁻¹. libretexts.orgspectroscopyonline.com

Carboxylic Acid O-H Stretching: The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the IR spectrum, ranging from 2500 to 3500 cm⁻¹, due to strong hydrogen bonding in the solid state or in concentrated solutions. youtube.com

Carboxylic Acid C=O Stretching: The carbonyl stretch of the carboxylic acid group is also a very strong band, typically observed around 1700-1725 cm⁻¹ for dimers or 1750-1770 cm⁻¹ for monomers. youtube.comresearchgate.net

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group contribute to bands in the 1200-1450 cm⁻¹ region. rsc.org

Table 2: Characteristic IR and Raman Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3500 (very broad) | Weak |

| Oxetane Lactone | C=O stretch | ~1840 | Medium |

| Carboxylic Acid | C=O stretch (H-bonded) | ~1710 | Strong |

| Oxetane Ring | C-O-C stretch | 950-1100 | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1200-1450 | Medium |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. Analysis of the fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) provides valuable structural information.

The strained oxetane ring is expected to be a key site for fragmentation. nih.gov One of the characteristic fragmentation pathways for oxetanes is a cycloreversion, also known as a retro-Paternò-Büchi reaction, which would lead to the cleavage of the ring into two smaller neutral molecules. nih.gov For this compound, this could involve cleavage into dimethylketene (B1620107) and glyoxylic acid.

Other common fragmentation pathways for carboxylic acids include:

Loss of H₂O: Dehydration can occur, particularly in EI-MS.

Loss of COOH or CO₂: Decarboxylation or loss of the entire carboxyl group are common fragmentation pathways. youtube.com

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a suitable γ-hydrogen on an alkyl chain, this is a characteristic fragmentation for many carbonyl compounds. youtube.com

Alpha-Cleavage: Cleavage of the bond between C2 and C3, or C3 and the carboxylic acid group, could lead to stable fragment ions.

Table 3: Potential Mass Spectrometry Fragments for this compound (Molecular Weight: 158.15 g/mol ).

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 158 | [C₇H₁₀O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [C₆H₇O₄]⁺ | Loss of a methyl radical (•CH₃) |

| 113 | [C₆H₉O₂]⁺ | Loss of carboxyl radical (•COOH) |

| 88 | [C₄H₈O₂]⁺˙ | Loss of glyoxylic acid via cycloreversion |

| 70 | [C₄H₆O]⁺˙ | Loss of CO₂ from m/z 114 fragment |

| 45 | [COOH]⁺ | Carboxyl cation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Alpha-cleavage products |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the analyte and its fragments. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₁₀O₄), HRMS can confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. The technique is particularly powerful when coupled with soft ionization methods like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. lupinepublishers.com In metabolomics studies, accurate mass instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap are routinely used to generate precise mass data for thousands of spectra, enabling the confident identification of known compounds and the formulation of hypotheses for unknowns. escholarship.org

| Ion Species | Elemental Formula | Theoretical m/z |

| [M+H]⁺ | C₇H₁₁O₄⁺ | 159.0652 |

| [M+Na]⁺ | C₇H₁₀O₄Na⁺ | 181.0471 |

| [M-H]⁻ | C₇H₉O₄⁻ | 157.0495 |

This table presents the theoretical exact masses for common ions of this compound, which can be verified using HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. rsc.org For this compound, MS/MS experiments, typically involving collision-induced dissociation (CID), can be used to probe the connectivity of the molecule by breaking its weakest bonds. nih.gov

The fragmentation pattern is expected to be influenced by both the carboxylic acid and the β-lactone functionalities. Common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) or the combined loss of a formic acid group (CHOOH, 46 Da). cam.ac.uked.ac.uk The strained four-membered oxetane ring is also susceptible to cleavage.

Key expected fragmentation patterns for the [M-H]⁻ ion would involve:

Decarboxylation: Loss of CO₂ is a characteristic fragmentation for the carboxylate anion.

Ring Cleavage: The oxetane ring could undergo retro-[2+2] cycloaddition or other ring-opening mechanisms.

Loss of Water: A neutral loss of H₂O from the precursor ion is also a common pathway for organic acids. cam.ac.uk

Systematic investigation of fragmentation patterns is critical, as analogous functional groups often show similar fragmentation behavior. cam.ac.uk For instance, studies on dicarboxylic acids using GC-EI-MS/MS have successfully identified the positions of decarboxylation, providing a framework for interpreting the spectra of more complex molecules. nih.gov

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Fragment m/z (Theoretical) |

| 157.0495 ([M-H]⁻) | H₂O | C₇H₇O₃⁻ | 139.0390 |

| 157.0495 ([M-H]⁻) | CO₂ | C₆H₉O₂⁻ | 113.0608 |

| 157.0495 ([M-H]⁻) | C₃H₆ (propene) + CO₂ | C₃H₃O₂⁻ | 71.0138 |

This table outlines potential fragmentation pathways for this compound in negative ion mode MS/MS.

EI-MS and ESI-MS Applications

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can be applied to the analysis of this compound, though they provide different types of information.

ESI-MS is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, causing little to no fragmentation of the parent compound. lupinepublishers.comnih.gov It is ideal for determining the molecular weight of the analyte. lupinepublishers.com In negative ion mode, the carboxylic acid is readily deprotonated to form an abundant [M-H]⁻ ion. researchgate.net In positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ can be observed. nih.gov Because of its sensitivity and minimal fragmentation, ESI-MS is well-suited for quantitative analysis and for coupling with liquid chromatography (LC) to analyze complex mixtures. nih.govnih.gov

EI-MS , in contrast, is a hard ionization technique where the sample is bombarded with high-energy electrons. This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. rsc.org While the molecular ion may be weak or absent, the resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and library matching. For this compound, EI-MS would likely induce significant fragmentation of the oxetane ring and cleavage of the carboxylic acid group, providing valuable structural data that is complementary to ESI-MS/MS. nih.govmiamioh.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. acs.org For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would confirm the connectivity and stereochemistry of the molecule and offer insights into its solid-state packing and intermolecular interactions. nih.gov The puckering of the oxetane ring, a key structural feature, can be precisely quantified. acs.org

Single Crystal X-ray Diffraction Data Acquisition

The process of data acquisition begins with the careful selection of a high-quality single crystal, which is then mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. researchgate.net The collected data, consisting of thousands of reflection intensities, are then processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal). ub.edu The final step is structure solution and refinement, where a model of the molecule is fitted to the experimental data to yield the final atomic coordinates. researchgate.net

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.31 |

| b (Å) | 8.54 |

| c (Å) | 8.88 |

| α (°) | 90 |

| β (°) | 84.8 |

| γ (°) | 90 |

| Volume (ų) | 475.5 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections collected | 4010 |

| Unique reflections | 1050 |

| R-factor | < 0.05 |

This table provides hypothetical crystallographic data acquisition and refinement parameters for a crystal of this compound, based on typical values for small organic molecules. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure reveals not only the molecular structure but also how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions. researchgate.net For this compound, the most significant interaction is expected to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O—H···O hydrogen bonds. researchgate.net The carbonyl oxygen of the oxetane ring could also act as a hydrogen bond acceptor.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary method for determining the absolute configuration and assessing the enantiomeric purity of such compounds.

Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide unique spectral fingerprints for each enantiomer. researchgate.net Experimental ECD and VCD spectra can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration (R or S) of the molecule. researchgate.net

A significant challenge in applying chiroptical methods to carboxylic acids is their tendency to form aggregates (like dimers) through intermolecular hydrogen bonding, which can complicate spectral interpretation. nih.gov One strategy to overcome this is to convert the carboxylic acid into its corresponding salt (e.g., sodium salt) or another derivative, which simplifies the analysis by preventing aggregation. nih.gov Furthermore, coupling high-performance liquid chromatography (HPLC) with a chiral stationary phase to chiroptical detectors (like ECD) allows for the online separation and characterization of enantiomers from a racemic mixture. researchgate.net

Circular Dichroism (CD) Spectroscopy

No published studies containing Circular Dichroism (CD) spectroscopic data for this compound or its derivatives were found. While the lactone chromophore is known to exhibit a weak n → π* transition in the 210-230 nm region, which is sensitive to the stereochemistry of adjacent chiral centers, specific data, including the sign and magnitude of Cotton effects, are not available for this compound.

Table 1: Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| (3R) | Methanol | Data Not Available | Data Not Available |

| (3S) | Methanol | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been reported.

Optical Rotatory Dispersion (ORD)

Similarly, there is no available literature detailing the Optical Rotatory Dispersion (ORD) of this compound. An ORD spectrum would provide information on the change in optical rotation of the compound with respect to the wavelength of plane-polarized light. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the CD spectrum through the Kronig-Kramers transforms and is equally valuable for stereochemical assignments.

Table 2: Hypothetical Optical Rotatory Dispersion Data for this compound Enantiomers

| Enantiomer | Solvent | [α] at 589 nm (D-line) |

| (3R) | Chloroform | Data Not Available |

| (3S) | Chloroform | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been reported.

Future research, employing both experimental measurements and computational modeling, would be necessary to elucidate the specific chiroptical properties of this and related β-lactone carboxylic acids. Such studies would be invaluable for assigning the absolute configuration of these chiral molecules and for understanding the relationship between their structure and optical activity.

Synthetic Utility and Applications in Organic Synthesis

2,2-Dimethyl-4-oxooxetane-3-carboxylic acid as a Versatile Synthetic Building Block

The strategic importance of this compound and related 3-substituted oxetanes in synthetic chemistry cannot be overstated. These compounds serve as compact, three-dimensional building blocks that can significantly influence the physicochemical properties of larger molecules. In medicinal chemistry, the incorporation of an oxetane (B1205548) ring is a well-established strategy to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for commonly found groups like gem-dimethyl or carbonyl functionalities. acs.orgchemrxiv.org

The reactivity of the oxetane core, particularly in 3,3-disubstituted derivatives, allows for a plethora of functionalization reactions. chemrxiv.org The presence of both a carboxylic acid and a ketone within the this compound structure provides orthogonal handles for a variety of chemical manipulations, making it an exceptionally useful synthetic intermediate. nih.gov However, it is crucial to note that many oxetane-carboxylic acids can be unstable, with a tendency to isomerize into lactones upon storage or heating, a factor that must be considered during synthetic planning. nih.gov

Precursor for Complex Heterocyclic Systems

The strained nature of the oxetane ring makes it an excellent precursor for the synthesis of more complex heterocyclic systems through strategic ring-opening or ring-expansion reactions. nih.gov The functional groups on this compound can be manipulated to initiate intramolecular cyclizations or to participate in intermolecular reactions that generate larger, more intricate scaffolds.

For instance, derivatives obtained from the parent compound can undergo reactions to form spirocyclic systems. An addition/substitution cascade reaction involving 3-hydroxyindolinones and phenyl vinyl selenone has been shown to produce spirooxindole 2,2-disubstituted oxetanes. chemrxiv.org Similarly, a four-component cascade reaction utilizing the related 3-oxetanone (B52913) can yield 3-oxetanone-derived spirooxazolidines, showcasing the utility of the oxetane core in constructing diverse heterocyclic frameworks. ic.ac.uk These transformations highlight the potential of the oxetane moiety to act as a linchpin in the assembly of complex, three-dimensional molecules.

Scaffold for Natural Product Synthesis

The oxetane ring is a structural motif found in a variety of biologically active natural products. Consequently, oxetane-containing building blocks, including derivatives of this compound, are valuable starting materials in the total synthesis of these complex molecules. chemrxiv.org The defined stereochemistry and conformational rigidity imparted by the oxetane ring can be crucial for achieving the desired biological activity in the final natural product. The synthesis of 3-aryloxetan-3-carboxylic acids, for example, provides a pathway to install a range of substituents that can be further elaborated into the complex frameworks of natural products through methods like decarboxylative radical coupling. chemrxiv.org

Role in Domino and Cascade Reactions

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. acs.org The inherent reactivity of the strained oxetane ring makes it a suitable participant in such reaction sequences. While specific examples starting directly from this compound are not extensively documented, the reactivity of the closely related 3-oxetanone core in cascade reactions is well-established.

A notable example is the copper-catalyzed four-component A³-based cascade reaction of a 1,2-amino alcohol, a formaldehyde, 3-oxetanone, and an alkyne to form spirooxazolidines. ic.ac.uk This multicomponent domino reaction efficiently constructs complex spiroheterocycles in a highly atom-economic fashion. ic.ac.uk Furthermore, addition/substitution cascade reactions have been employed to synthesize spirooxindole oxetanes, demonstrating that the oxetane scaffold can be readily incorporated into intricate molecular architectures through sequential reaction pathways. chemrxiv.org These examples underscore the potential of the oxetane core to serve as a key component in the design of novel domino and cascade reactions.

Preparation of Functionally Differentiated Derivatives

The synthetic utility of this compound is greatly expanded by its conversion into a wide array of functionally differentiated derivatives. The carboxylic acid and ketone moieties serve as convenient handles for introducing new functional groups and for building molecular complexity.

A comprehensive study on 3,3-disubstituted oxetanes demonstrates the tolerance of the oxetane core to a broad range of reaction conditions, including oxidation, reduction, alkylation, and acylation. chemrxiv.org This robustness allows for the synthesis of diverse derivatives such as oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate. nih.gov These derivatives, in turn, can be used in subsequent reactions to create even more complex molecules. The table below summarizes some of the key transformations and the resulting derivatives.

| Starting Material | Reaction Type | Reagents | Product |

|---|---|---|---|

| Oxetan-3-one | Horner–Wadsworth–Emmons | Phosphonate ylides | α,β-Unsaturated oxetane esters |

| Oxetan-3-one | Strecker synthesis | TMSCN, Dialkylamine | 3-Cyano-3-amino oxetanes |

| Hydroxymethyl-substituted oxetane | Oxidation | Dess-Martin periodinane (DMP) | Oxetane aldehydes |

| Hydroxymethyl-substituted oxetane | Oxidation | KMnO₄ | Oxetane carboxylic acids |

| Oxetane-3-carboxylic acid | Esterification | Alkyl halides, Hünig's base | Oxetane esters |

Synthesis of Novel Oxetane-Containing Scaffolds

The functionalized derivatives of this compound are instrumental in the synthesis of novel scaffolds containing the oxetane ring. These scaffolds are of significant interest in drug discovery for exploring new chemical space. acs.org Methodologies have been developed for the synthesis of di-, tri-, and even tetra-substituted oxetane derivatives bearing a combination of ester, amide, nitrile, aryl, and sulfone groups. acs.org

Furthermore, the introduction of fluorine atoms into the oxetane scaffold can significantly impact physicochemical properties like acidity. enamine.net Robust methods for synthesizing 3-fluoroalkyl-substituted oxetanes have been established, providing access to a new class of building blocks for medicinal chemistry. enamine.net The creation of spirocyclic systems, as mentioned previously, represents another avenue for generating novel oxetane-containing scaffolds with unique three-dimensional geometries. chemrxiv.org

Incorporation into Macrocyclic Structures

Macrocycles are an important class of molecules with diverse applications, including as therapeutics. The incorporation of small, rigid building blocks like oxetanes can help to control the conformation of the macrocycle, which is often critical for its function. A rhodium-catalyzed macrocyclization of α-diazo-β-keto esters has been reported where oxetane itself is used as the solvent and becomes incorporated into the final macrocyclic structure. acs.org This reaction proceeds under mild conditions and tolerates a variety of substituents, affording macrocycles in high yields. acs.org This demonstrates a powerful strategy for integrating the oxetane motif into large ring systems, opening up new possibilities for the design of conformationally constrained macrocycles with potentially enhanced biological activities.

Application in Polymer Chemistry (as a monomer or building block for specific polymers)

The bifunctional nature of this compound, possessing both a polymerizable cyclic ether (β-lactone) and a versatile carboxylic acid group, makes it a theoretical candidate as a monomer or building block for the synthesis of functional polymers. The strained oxetane ring is susceptible to ring-opening polymerization, which could lead to the formation of polyesters with pendant carboxylic acid groups. These pendant groups could then be used for further post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities.

Copolymerization of this monomer with other cyclic esters, like lactones or epoxides, could theoretically be employed to tailor the mechanical and thermal properties of the resulting polymers. The incorporation of the rigid, gem-dimethyl substituted oxetane unit into a polymer backbone could potentially enhance properties such as thermal stability and rigidity.

Ring-Opening Polymerization Initiators

While carboxylic acids can initiate the ring-opening polymerization (ROP) of some cyclic esters, there is no specific evidence in the available literature to suggest that this compound is used as a conventional initiator for ROP. Generally, the initiation of ROP is accomplished using metal alkoxides, strong acids, or organocatalysts. The carboxylic acid group within the molecule itself might participate in the polymerization process, but its role as a standalone initiator for other monomers is not established.

Polycarbonate Synthesis

The synthesis of polycarbonates typically involves the reaction of diols with phosgene (B1210022) or the transesterification of diols with a carbonate source, such as diphenyl carbonate. Another major route is the ring-opening polymerization of cyclic carbonates. mdpi.com There is no information in the searched literature that indicates the use of this compound as a monomer in the synthesis of polycarbonates. Its structure is not directly analogous to the typical monomers used for polycarbonate production.

Development of Novel Methodologies Using the Compound as a Reagent